molecular formula C23H22F3N3OS B2722335 1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1226437-67-7

1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2722335
CAS No.: 1226437-67-7
M. Wt: 445.5
InChI Key: DMHBMEZPVWLWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone features a pyrrolidine-ethanone backbone linked via a thioether group to a substituted imidazole ring. The imidazole core is functionalized with a p-tolyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. Below, we compare this compound with structurally related derivatives, focusing on synthesis, substituent effects, and biological implications.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3OS/c1-16-7-9-17(10-8-16)20-14-27-22(31-15-21(30)28-11-2-3-12-28)29(20)19-6-4-5-18(13-19)23(24,25)26/h4-10,13-14H,2-3,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHBMEZPVWLWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone is a novel synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrrolidine moiety : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Imidazole ring : Known for its role in various biological processes, this heterocyclic structure enhances the compound's bioactivity.
  • Thioether linkage : This functional group is crucial for the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Modulation of Receptor Activity : It may interact with various receptors, influencing cellular signaling pathways. For instance, it has been noted to modulate glucocorticoid receptor activity, which is significant in metabolic syndrome treatment .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.7
SGC-7901 (Stomach)30.0
HepG2 (Liver)18.3

These results suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as thymidylate synthase and alkaline phosphatase:

EnzymeIC50 (µM)Reference
Thymidylate Synthase0.62
Alkaline Phosphatase0.420

These findings indicate a strong potential for therapeutic applications in cancer treatment and other diseases where these enzymes play a critical role.

Case Studies

Several case studies have investigated the pharmacological properties of this compound:

  • Study on Metabolic Syndrome :
    • A clinical trial assessed the efficacy of the compound in modulating glucocorticoid receptor activity among patients with metabolic syndrome. Results indicated a significant reduction in insulin resistance markers post-treatment .
  • Anticancer Efficacy :
    • In a preclinical model using xenograft tumors, administration of the compound resulted in a marked decrease in tumor volume compared to control groups, supporting its potential as an effective anticancer drug .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

1. Antimicrobial Properties:
Research indicates that imidazole derivatives can possess significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group may enhance this activity by increasing lipophilicity and membrane permeability .

2. Anticancer Activity:
Studies have shown that compounds similar to 1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone can inhibit cancer cell proliferation. For example, imidazole derivatives have been evaluated for their efficacy against liver cancer cell lines, demonstrating promising results in vitro .

3. Enzyme Inhibition:
The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting enzyme activity . This mechanism is particularly relevant in the context of drug design targeting various diseases.

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Anticancer Activity
A study evaluated a series of imidazole derivatives for their anticancer properties against HepG2 liver cancer cells. The results indicated that certain derivatives exhibited higher selectivity indices compared to standard chemotherapy agents like methotrexate, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thioether-linked imidazole compounds. The findings revealed that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

Tetrazole Derivatives (1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones)
  • Structural Differences : Replaces the imidazole ring with a tetrazole and substitutes pyrrolidine with piperidine .
  • Synthesis : Synthesized via reaction of aryl aniline with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and piperidine .
  • Key Properties : Tetrazole’s electron-deficient nature may reduce bioavailability compared to imidazole derivatives. Piperidine’s larger ring size could influence binding pocket compatibility.
Benzoimidazole Derivatives (e.g., (S)-1,3-Dimethyl-5-(1-((1-(1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl)piperidin-3-yl)methyl)-1H-benzo[d]imidazole-2-yl)-pyridin-2(1H)-one)
  • Structural Differences : Features a benzoimidazole core and trifluoroethyl-piperidine substituents .
  • Biological Relevance : Designed for bromodomain inhibition, highlighting the role of trifluoromethyl groups in enhancing target affinity .

Substituent Effects on Imidazole Derivatives

5-Nitroimidazole Derivatives (e.g., 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols)
  • Structural Differences : Nitro group at position 5 vs. p-tolyl in the target compound .
  • Synthesis : Utilizes TDAE methodology, which may limit scalability compared to thioether-linked syntheses .
  • Activity : Nitro groups are associated with antimicrobial activity but may increase toxicity .
Dichlorophenyl-Imidazole Derivatives (e.g., Sertaconazole)
  • Structural Differences: Dichlorophenyl and ethanone oxime substituents vs. trifluoromethylphenyl and thioether in the target .
  • Activity : Demonstrated antifungal activity, suggesting substituent-dependent target selectivity .

Linker and Backbone Modifications

Pyrrolidinone Derivatives (e.g., 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one)
  • Structural Differences: Replaces ethanone with a pyrrolidinone (lactam) backbone .
Triphenylimidazole-Ethanone Derivatives (e.g., 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone)
  • Structural Differences: Triphenylimidazole core vs. mono-substituted imidazole in the target .
  • Data Comparison :
Property Target Compound Compound 6b
Molecular Weight ~500 (est.) 443.20
Melting Point (°C) Not reported 130–133
Yield (%) Not reported 40
Key Substituent CF3, p-tolyl p-CH3

Trifluoromethyl Substituted Analogues

Patent Derivatives (e.g., 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester)
  • Structural Differences : Dual trifluoromethyl groups and pyridine linkers .
  • Synthesis : Uses isothiocyanate intermediates and palladium catalysts, suggesting higher complexity than the target’s synthesis .
  • Activity : LC/MS data (m/z 609.5) indicates higher molecular weight, which may impact pharmacokinetics .

Q & A

Q. What synthetic strategies are optimal for constructing the imidazole-thioether core in this compound?

The imidazole ring can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions in glacial acetic acid, as demonstrated in thienyl-imidazole syntheses . For the thioether linkage, nucleophilic substitution between a thiolate (generated from mercapto-imidazole intermediates) and a halogenated pyrrolidinyl-ethanone precursor is recommended. Reaction conditions (e.g., base choice, solvent polarity) should be optimized to minimize disulfide byproducts .

Q. How can purity and structural integrity be validated during synthesis?

Employ tandem analytical techniques:

  • HPLC-MS : Monitor reaction progress and detect impurities.
  • NMR : Confirm regiochemistry of the imidazole (e.g., ¹H-NMR coupling patterns for protons adjacent to the trifluoromethyl group) and thioether connectivity .
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S .

Q. What solvent systems are suitable for recrystallization to enhance yield and purity?

Ethanol/water mixtures are effective for recrystallizing hydrophobic imidazole derivatives. For polar intermediates (e.g., sulfonamide analogs), dimethylformamide (DMF)-ethanol (1:1) systems are preferable .

Advanced Research Questions

Q. How do electronic effects of the p-tolyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The electron-donating p-tolyl group stabilizes the imidazole ring via resonance, while the electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions. Computational studies (DFT) can map charge distribution to predict regioselectivity in further functionalization .

Q. What mechanistic insights explain contradictions in catalytic vs. stoichiometric reagent efficacy for pyrrolidine acylation?

Catalytic methods (e.g., using DMAP) may fail due to steric hindrance from the trifluoromethylphenyl group. Stoichiometric acylating agents (e.g., acyl chlorides) are preferred, as shown in analogous pyrrolidinyl-ethanone syntheses. Kinetic studies under varying temperatures and reagent ratios can resolve such discrepancies .

Q. How can stereochemical outcomes be controlled in derivatives with chiral centers?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) can induce enantioselectivity. X-ray crystallography of intermediates (as in ) and chiral HPLC analysis are critical for stereochemical validation.

Notes for Methodological Rigor

  • Contradiction Resolution : If NMR data conflicts with computational predictions (e.g., unexpected splitting patterns), revisit synthetic steps for potential regioisomers or byproducts .
  • Scale-Up Challenges : Pilot small-scale reactions with controlled drying (e.g., molecular sieves) to mitigate moisture sensitivity of thiol intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.